![molecular formula C13H13NO2 B1469183 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid CAS No. 1483738-26-6](/img/structure/B1469183.png)
1-Cyclopropylmethyl-1H-indole-4-carboxylic acid
Overview
Description
1-Cyclopropylmethyl-1H-indole-4-carboxylic acid, also known as indole-3-carboxylic acid (ICA) or indole-3-carboxylic acid methyl ester (ICAME), is a small molecule that is widely used in scientific research. It is a derivative of the amino acid tryptophan and is a versatile tool for the study of biochemical and physiological processes. ICA is commonly used in a variety of research applications, including the synthesis of drugs and other compounds, the study of enzyme activity, and the development of novel therapeutic agents.
Scientific Research Applications
Cyclopropane and Indole Derivatives in Organic Synthesis
Cyclopropane and indole derivatives are pivotal in organic synthesis, offering unique reactivity due to their strained ring systems and aromatic nature, respectively. The synthesis and functionalization of these compounds have been explored for creating complex molecules. For example, the reaction of cyclopropane dicarboxylic acid esters with indoles under hyperbaric conditions in the presence of ytterbium triflate catalysis has been studied for smooth ring-opening reactions, leading to the formation of 4-indolyl dicarboxylic acid esters, which are valuable intermediates in organic synthesis (Harrington & Kerr, 1997).
Ethylene Biosynthesis and Signaling in Plants
In plant biology, compounds structurally related to 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid play significant roles in ethylene biosynthesis and signaling, a critical process for plant growth and response to stress. For instance, 1-Aminocyclopropane-1-carboxylic acid (ACC) is a direct precursor of ethylene, highlighting the importance of cyclopropane and indole derivatives in plant physiology and biochemistry (Abel et al., 1995).
properties
IUPAC Name |
1-(cyclopropylmethyl)indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVTJFDRSAXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-1H-indole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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